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The NP (366-374) peptide, with the amino acid sequence ASNENMETM, is a well-
characterized, immunodominant CD8+ T-cell epitope in C57BL/6 mice, where it is presented by
the Major Histocompatibility Complex (MHC) class | molecule H-2Db.[1][2] This epitope is a
cornerstone of influenza research in murine models due to its robust and reproducible
immunogenicity. In humans, the T-cell response to influenza NP is more heterogeneous, with
different epitopes being immunodominant depending on the individual's Human Leukocyte
Antigen (HLA) type. While the exact NP (366-374) sequence is not a primary target in most
human populations studied, other NP epitopes elicit strong T-cell responses and serve as a
basis for comparison.

Comparative Analysis of Murine and Human T-Cell
Responses

The T-cell response to influenza NP epitopes exhibits both similarities and striking differences
between mice and humans, primarily revolving around immunodominance, MHC restriction,
and the characteristics of the T-cell receptor (TCR) repertoire.

Immunodominance and MHC/HLA Restriction
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In mice (specifically C57BL/6), the NP (366-374) epitope is a dominant target of the CD8+ T-
cell response, particularly during a secondary infection.[2] This response is restricted to the H-
2Db MHC class | molecule. The immunodominance of this single epitope simplifies the study of
T-cell memory and efficacy in a controlled model system.

In humans, the CD8+ T-cell response to influenza NP is directed against a broader range of
epitopes, and the immunodominance hierarchy is largely dictated by the individual's HLA
haplotype. For individuals expressing HLA-A02:01, a common allele, the matrix protein 1 (M1)
epitope M1 (58-66) is often immunodominant.[1][3] However, numerous studies have identified
immunodominant CD8+ T-cell responses to various NP epitopes restricted by other HLA
alleles, such as HLA-B51:01 and HLA-A*24.[4] The NP protein is a significant target of the
human CD8+ T-cell response, with some studies indicating that NP-specific responses can be
more prominent than M1-specific responses in certain individuals.[2]

Feature Murine (C57BLI6) Human

Varies by HLA type (e.g.,
Primary NP Epitope NP (366-374) (ASNENMETM) NP458-466 for HLA-A02:01,
NPDAT for HLA-B51:01)

Multiple HLA-A and HLA-B

MHC/HLA Restriction H-2Db
alleles
Heterogeneous; often
Highly immunodominant, subdominant to M1 epitopes in
Immunodominance especially in secondary HLA-A2+ individuals, but can
response. be immunodominant with other

HLA types.

T-Cell Receptor (TCR) Repertoire

The TCR repertoire responding to the NP (366-374) epitope in mice has been extensively
studied and is characterized by a "public” response. This means that different individual mice
often utilize TCRs with identical or highly similar V3 gene segments and CDR3 sequences to
recognize this epitope. This restricted repertoire simplifies the tracking of antigen-specific T-
cells.[5]
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The human TCR repertoire against influenza NP epitopes is generally more "private,” with a

greater diversity of TCRs being utilized across different individuals, even those sharing the

same HLA type. However, public TCRs have also been identified in human responses to

certain influenza epitopes, suggesting some level of convergent selection. Studies on the

A2/M158 epitope show that while a diverse repertoire exists, certain TCR clonotypes can

dominate the response within an individual.[6]

Feature

Murine (NP 366-374)

Human (NP epitopes)

TCR Repertoire

Predominantly public;

restricted V[3 usage.

Largely private; more diverse
TCR usage.

TCR Diversity

Lower diversity within the

responding population.

Higher diversity across

individuals.

Functional Responses: Cytokine Production

Upon stimulation with the NP (366-374) peptide, murine CD8+ T-cells produce a characteristic

Th1 cytokine profile, with high levels of Interferon-gamma (IFN-y) and Tumor Necrosis Factor-

alpha (TNF-a). These cytokines are crucial for antiviral activity and viral clearance.

Human CD8+ T-cells responding to influenza NP epitopes also exhibit a robust Th1l cytokine

response, primarily producing IFN-y and TNF-a. The frequency of these cytokine-producing

cells can be quantified to assess the magnitude of the immune response. Multifunctional T-

cells, which produce multiple cytokines simultaneously, are thought to be particularly effective

in viral control.[4]

Cytokine Murine (NP 366-374) Human (NP epitopes)
EN High production by responding  High production by responding
Y CD8+ T-cells. CD8+ T-cells.
TNF Significant production by Significant production by
-a
responding CD8+ T-cells. responding CD8+ T-cells.
Lo Produced, associated with T- Produced, associated with T-

cell proliferation and memory.

cell proliferation and memory.
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Experimental Protocols

Accurate comparison of T-cell responses relies on standardized and well-defined experimental
protocols. Below are detailed methodologies for key assays used to characterize T-cell
responses to influenza NP epitopes.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y
Secretion

This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells at the single-
cell level.

Materials:

PVDF-bottom 96-well plates

e Anti-mouse or anti-human IFN-y capture antibody

« Biotinylated anti-mouse or anti-human IFN-y detection antibody

o Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
o BCIP/NBT or AEC substrate

e RPMI-1640 medium with 10% FBS

e NP (366-374) peptide (for murine cells) or relevant human NP peptide

o Positive control (e.g., PHA or anti-CD3/CD28 beads)

» Negative control (medium alone)

Procedure:

o Plate Coating: Coat the ELISpot plate wells with anti-IFN-y capture antibody overnight at
4°C.
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Blocking: Wash the wells with sterile PBS and block with RPMI-1640 containing 10% FBS for
2 hours at 37°C.

Cell Plating: Prepare a single-cell suspension of splenocytes (murine) or Peripheral Blood
Mononuclear Cells (PBMCs) (human). Add 2x1075 to 5x10"5 cells per well.

Stimulation: Add the NP peptide to the respective wells at a final concentration of 1-10
pg/mL. Include positive and negative controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection: Wash the wells to remove cells. Add the biotinylated anti-IFN-y detection antibody
and incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour
at room temperature.

Spot Development: Wash the wells and add the substrate. Monitor for the development of
spots.

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using
an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, including their

phenotype.

Materials:

FACS tubes or 96-well U-bottom plates
RPMI-1640 medium with 10% FBS
NP peptide

Brefeldin A or Monensin (protein transport inhibitors)
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o Fixable viability dye

¢ Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
 Fixation/Permeabilization buffer

» Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-y, TNF-qa, IL-2)
e Flow cytometer

Procedure:

o Cell Stimulation: In a 96-well plate, stimulate 1-2x10"6 splenocytes or PBMCs with the NP
peptide (1-10 pg/mL) for 1 hour at 37°C.

e Protein Transport Inhibition: Add Brefeldin A (e.g., 10 pg/mL) or Monensin and incubate for
an additional 4-6 hours.

o Surface Staining: Wash the cells and stain with a fixable viability dye. Then, stain for cell
surface markers for 30 minutes at 4°C.

o Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a
commercial fixation/permeabilization kit according to the manufacturer's instructions.

e Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated
antibodies for 30 minutes at 4°C.

o Acquisition: Wash the cells and acquire the data on a flow cytometer.

e Analysis: Analyze the data using flow cytometry analysis software to determine the
percentage of cytokine-positive cells within the CD8+ T-cell population.

MHC/HLA Tetramer Staining

Tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells
based on their TCR specificity.

Materials:
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e FACS tubes or 96-well U-bottom plates
e FACS buffer (PBS with 2% FBS)

e Fluorochrome-conjugated H-2Db/NP(366-374) tetramer (murine) or HLA/NP peptide
tetramer (human)

o Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

o Fixable viability dye

e Flow cytometer

Procedure:

o Cell Preparation: Prepare a single-cell suspension of 1-2x10”6 splenocytes or PBMCs.

o Tetramer Staining: Incubate the cells with the fluorochrome-conjugated tetramer for 30-60
minutes at room temperature or 37°C (optimal conditions may vary depending on the
tetramer).

o Surface Staining: Add antibodies against cell surface markers and a viability dye and
incubate for 30 minutes at 4°C.

e Washing: Wash the cells with FACS buffer.
e Acquisition: Acquire the data on a flow cytometer.

e Analysis: Analyze the data to determine the percentage of tetramer-positive cells within the
CD8+ T-cell population.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the T-cell response can aid in
understanding the underlying mechanisms.
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Antigen Processing and Presentation Pathway (MHC
Class I)

Click to download full resolution via product page

Caption: MHC Class | antigen presentation pathway for influenza NP.

T-Cell Receptor (TCR) Signaling Pathway
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Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
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Experimental Workflow for T-Cell Response Analysis
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(Quantification of response)

Functional Profile
(Cytokine Production)

Frequency of
Antigen-Specific Cells

Click to download full resolution via product page
Caption: Workflow for analyzing T-cell responses to NP epitopes.

Conclusion

The comparison of murine and human T-cell responses to the influenza NP (366-374) epitope
and its analogues reveals fundamental principles of cellular immunity. The murine model, with
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its well-defined H-2Db restricted and immunodominant NP (366-374) response, offers a
powerful system for dissecting the mechanisms of T-cell activation, memory, and effector
function. In contrast, the human response is more complex and heterogeneous, reflecting the
diversity of HLA alleles in the population. While this complexity presents challenges, it also
underscores the importance of identifying multiple conserved epitopes for the development of a
"universal” influenza vaccine that can elicit protective T-cell responses across a broad range of
individuals. The experimental protocols and workflows detailed in this guide provide a robust
framework for researchers to further investigate these critical immune responses and advance
the development of next-generation influenza vaccines and therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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